molecular formula C13H16FNO2 B3040391 cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate CAS No. 1980007-29-1

cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

Cat. No. B3040391
CAS RN: 1980007-29-1
M. Wt: 237.27
InChI Key: FOATVYJZLYYGOO-GHMZBOCLSA-N
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Description

Cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds that contain a nitrogen atom and two carbon atoms in a ring structure. Cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Novel Synthesis Methods

  • A novel method for synthesizing cis-2-fluorocyclopropane-1-carboxylic acid was developed from tert-butyl acrylate, involving the formation of cis-2-phenylsulfinylcyclopropanecarboxylate, fluorination, reductive desulfonylation, and hydrolysis (Toyota et al., 1996).
  • A process for transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine through electrophile-induced ring closure was demonstrated (D’hooghe et al., 2006).

Catalytic Reactions

  • Iridium-catalyzed three-component coupling reactions of aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate to aziridine derivatives were achieved under mild conditions (Kubo et al., 2000).

Synthesis of Aziridine Derivatives

  • Syntheses of cis-3-alkylaziridine-2-carboxylates, including cis-3-benzyl- and cis-3-phenylaziridine-2-carboxylates, were achieved from α-aminonitrile and alkyldiazoacetate in the presence of a Lewis acid (Lee et al., 2001).
  • A novel potential building block for amino alcohols and polyamines, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, was synthesized (Jähnisch, 1997).

Application in Protease Inhibition

  • A series of cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates were synthesized as pseudo-irreversible inhibitors of Candida albicans secreted aspartic acid protease, showing potential in pharmaceutical applications (Büchold et al., 2011).

Synthesis and Ring Openings of Aziridines

  • The synthesis and highly selective ring-opening reactions of N-unfunctionalised aziridines were shown to be versatile synthetic building blocks (Armstrong & Ferguson, 2012).

Regioselective Ring-Opening Reactions

  • A protocol for regioselective C3-peroxylation of spiro-aziridine and spiro-epoxy oxindoles was developed, highlighting the versatility of aziridine compounds in chemical synthesis (Hajra et al., 2019).

properties

IUPAC Name

tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATVYJZLYYGOO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
Reactant of Route 6
cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

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